ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
Overview
Description
Ethyl 2-amino-7,7-dimethyl-4-(4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the thienyl and tetrazolyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-7,7-dimethyl-4-(4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling cascades, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 2-(Dimethylamino)ethoxy ethanol
Uniqueness
Ethyl 2-amino-7,7-dimethyl-4-(4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar molecules that may lack one or more of these functional groups.
Properties
IUPAC Name |
ethyl 2-amino-7,7-dimethyl-4-[4-[(1-methyltetrazol-5-yl)sulfanylmethyl]thiophen-2-yl]-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S2/c1-5-29-19(28)17-16(15-12(27)7-21(2,3)8-13(15)30-18(17)22)14-6-11(9-31-14)10-32-20-23-24-25-26(20)4/h6,9,16H,5,7-8,10,22H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPXXNBBEROJGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CS3)CSC4=NN=NN4C)C(=O)CC(C2)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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